molecular formula C7H3BrN4 B2413821 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1352397-49-9

6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2413821
CAS No.: 1352397-49-9
M. Wt: 223.033
InChI Key: DSQGKYGMLIPNJE-UHFFFAOYSA-N
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Description

6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyano group at the 6th position and a bromine atom at the 3rd position on the pyrazolo[4,3-b]pyridine ring. Its molecular formula is C7H3BrN4, and it has a molecular weight of 223.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the cyano group is introduced using cyanogen bromide or similar reagents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine and cyanogen bromide .

Chemical Reactions Analysis

Types of Reactions: 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino derivative of the original compound .

Scientific Research Applications

6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    6-Bromo-1H-pyrazolo[4,3-b]pyridine: Similar in structure but lacks the cyano group.

    3-Cyano-1H-pyrazolo[4,3-b]pyridine: Similar in structure but lacks the bromine atom.

Uniqueness: 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both the cyano and bromine groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromo-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-7-6-5(11-12-7)1-4(2-9)3-10-6/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQGKYGMLIPNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352397-49-9
Record name 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile
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